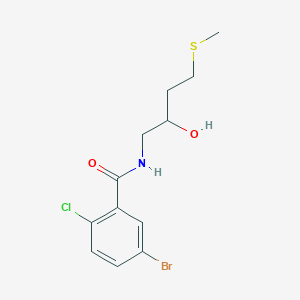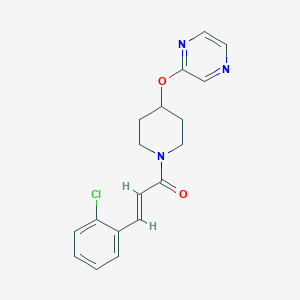![molecular formula C6H9N3O B2773346 (NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine CAS No. 1182281-77-1](/img/structure/B2773346.png)
(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine, also known as DMPO, is a spin trap that has been widely used in scientific research for the detection and identification of free radicals. DMPO is a small molecule that can react with various free radicals, forming stable adducts that can be detected and analyzed.
作用機序
(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine reacts with free radicals by forming stable adducts, which can be detected and analyzed by various techniques. The mechanism of action of (NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine involves the addition of a free radical to the nitrogen atom of the pyrazole ring, followed by the formation of a stable nitroxide radical. The nitroxide radical can be detected and analyzed by EPR spectroscopy, which provides information about the type and concentration of free radicals in a sample.
Biochemical and Physiological Effects:
(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine has been shown to have various biochemical and physiological effects. In vitro studies have shown that (NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine can protect cells and tissues from oxidative damage by scavenging free radicals. In vivo studies have shown that (NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine can reduce inflammation and improve tissue function in various disease models such as stroke, traumatic brain injury, and myocardial infarction.
実験室実験の利点と制限
(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine has several advantages and limitations for lab experiments. One advantage is that (NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine can trap a wide range of free radicals, including superoxide, hydroxyl, and alkoxyl radicals. Another advantage is that (NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine can be used in various techniques such as EPR spectroscopy, mass spectrometry, and HPLC. However, (NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the use of (NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine in scientific research. One direction is the development of new spin traps that can trap specific types of free radicals with higher efficiency and selectivity. Another direction is the application of (NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine in the detection and identification of free radicals in complex biological systems such as tissues and organs. Furthermore, the use of (NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine in combination with other techniques such as proteomics and genomics could provide a more comprehensive understanding of the role of free radicals in various diseases.
合成法
(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine can be synthesized by the reaction of 2,5-dimethylpyrazole with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction yields (NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine as a yellow crystalline solid with a melting point of 113-115°C. The purity of (NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine can be verified by nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine has been widely used in scientific research for the detection and identification of free radicals. Free radicals are highly reactive molecules that can damage cells and tissues, leading to various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. (NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine can trap free radicals by forming stable adducts, which can be detected and analyzed by various techniques such as electron paramagnetic resonance (EPR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5-3-6(4-7-10)9(2)8-5/h3-4,10H,1-2H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTCRGXEHRZYAH-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)/C=N/O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

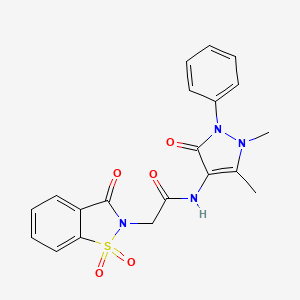
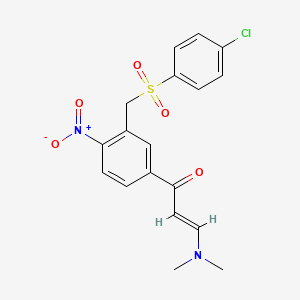
![N-{4-[5-(3-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B2773265.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2773266.png)
![8-(furan-2-ylmethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2773269.png)
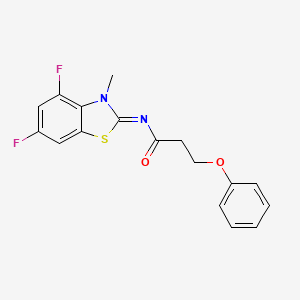
![[2-(4-Methylphenoxy)-3-pyridinyl]methanol](/img/structure/B2773272.png)


![6-{[2-Benzyl-2-imidazolinyl]sulfonyl}chromen-2-one](/img/structure/B2773276.png)
![Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2773277.png)
